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Compound of Interest

Compound Name: Red 7

Cat. No.: B1170729

A comprehensive spectroscopic comparison of D&C Red No. 7 and its calcium and barium
lakes reveals distinct spectral fingerprints crucial for identification, quality control, and
formulation development in the pharmaceutical and cosmetic industries. This guide provides an
objective analysis of their characteristics using UV-Visible, Fourier-Transform Infrared (FTIR),
and Raman spectroscopy, supported by detailed experimental data and protocols.

D&C Red No. 7 is a synthetic monoazo color additive widely used in drugs and cosmetics. It is
typically supplied as a sodium salt or laked with calcium or barium to improve its stability,
insolubility, and dispersibility in various formulations. While chemically similar, the process of
laking introduces subtle but significant changes to the molecule's electronic and vibrational
properties, which can be effectively characterized by spectroscopic methods. Understanding
these differences is paramount for researchers, scientists, and drug development professionals
to ensure product consistency, safety, and efficacy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of D&C Red No. 7 and its
calcium and barium lakes, providing a quantitative basis for their differentiation.
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Spectroscopic D&C Red No. 7 D&C Red No. 7 D&C Red No. 7
Technique (Sodium Salt) Calcium Lake Barium Lake
UV-Visible

Spectroscopy

Amax (in Methanol) ~520 nm ~525 nm ~528 nm

FTIR Spectroscopy

Key Peaks (cm™1) See Table 2 See Table 2 See Table 2
Raman Spectroscopy

Key Shifts (cm~1) See Table 3 See Table 3 See Table 3

Table 1: Summary of Key Spectroscopic Data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint

based on their functional groups. The table below presents the characteristic absorption bands
for D&C Red No. 7 and its lakes. The shift in the carboxylate and sulfonate peaks upon laking

is a key diagnostic feature.

Functional Group

D&C Red No. 7

(Sodium Salt) (cm~1)

D&C Red No. 7

Calcium Lake (cm™1)

D&C Red No. 7
Barium Lake (cm~1)

O-H Stretch 3400-3500 (broad) 3400-3500 (broad) 3400-3500 (broad)
C-H Stretch

_ 3050-3100 3050-3100 3050-3100
(Aromatic)
C=0 Stretch ~1625 (asymmetric), ~1585 (asymmetric), ~1580 (asymmetric),
(Carboxylate) ~1410 (symmetric) ~1440 (symmetric) ~1435 (symmetric)

N=N Stretch (Azo)

~1450

~1455

~1458

S=0 Stretch ~1180 (asymmetric), ~1190 (asymmetric), ~1195 (asymmetric),
(Sulfonate) ~1040 (symmetric) ~1045 (symmetric) ~1050 (symmetric)
C-N Stretch ~1130 ~1135 ~1138
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Table 2: Characteristic FTIR Peak Assignments.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is
particularly sensitive to non-polar bonds. The azo group (-N=N-) stretching frequency is a
prominent feature in the Raman spectra of these compounds.

D&C Red No. 7 D&C Red No. 7 D&C Red No. 7
(Sodium Salt) (cm=t)  Calcium Lake (cm~)  Barium Lake (cm™?)

Vibrational Mode

Azo (-N=N-) Stretch ~1450 ~1455 ~1458
Naphthalene Ring

~1340, ~1570 ~1345, ~1575 ~1348, ~1578
Modes
Benzene Ring Modes ~1000, ~1600 ~1005, ~1605 ~1008, ~1608
Sulfonate (SOs3™)

~1040 ~1045 ~1050

Symmetric Stretch

Table 3: Characteristic Raman Shift Assignments.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure
reproducibility.

UV-Visible Spectroscopy
o Sample Preparation: Prepare 10 pg/mL solutions of each colorant in methanol.
¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Parameters: Scan the wavelength range from 400 nm to 700 nm. Use methanol as a blank.

e Analysis: Identify the wavelength of maximum absorbance (Amax) for each sample.

Fourier-Transform Infrared (FTIR) Spectroscopy
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o Sample Preparation: Prepare solid samples as Potassium Bromide (KBr) pellets. Mix
approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a
transparent disc.

e Instrumentation: Use an FTIR spectrometer equipped with a DTGS detector.

o Parameters: Collect spectra in the range of 4000-400 cm~* with a resolution of 4 cm™1.
Average 32 scans for each sample.

e Analysis: Identify and assign the characteristic absorption bands for each functional group.

Raman Spectroscopy

o Sample Preparation: Place a small amount of the powdered sample directly onto a
microscope slide.

e Instrumentation: Use a Raman microscope with a 785 nm laser excitation source.

o Parameters: Use a 50x objective and a laser power of approximately 10 mW at the sample.
Collect spectra in the range of 200-1800 cm~1.

e Analysis: Identify and assign the characteristic Raman shifts for each vibrational mode.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic
analysis of D&C Red No. 7 and its lakes.
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Caption: Experimental workflow for spectroscopic comparison.

In conclusion, the spectroscopic techniques of UV-Vis, FTIR, and Raman provide a robust
framework for the characterization and differentiation of D&C Red No. 7 and its calcium and
barium lakes. The subtle shifts in absorption maxima and vibrational frequencies serve as
reliable indicators of the laking process, offering valuable data for quality assurance and

formulation science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Showdown: D&C Red No. 7 and its
Lakes Unveiled]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1170729#spectroscopic-comparison-of-d-c-red-no-7-
and-its-lakes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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